Enhanced Lipophilicity Drives Superior Membrane Partitioning vs. Unsubstituted Parent
The target compound exhibits significantly higher lipophilicity than the unsubstituted 2,2-dimethylhydrazine-1-carboxamide core (1,1-dimethylsemicarbazide). This differentiation is critical for applications requiring passive membrane diffusion or hydrophobic pocket binding .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.01 |
| Comparator Or Baseline | 2,2-Dimethylhydrazine-1-carboxamide (1,1-dimethylsemicarbazide, CAS 22718-49-6): cLogP = -0.85 |
| Quantified Difference | Δ cLogP ≈ 2.9 (a ~800-fold increase in theoretical partition coefficient) |
| Conditions | Octanol-water partition coefficient predicted by chemoinformatic models (ChemSrc database) |
Why This Matters
A higher cLogP is strongly correlated with improved passive membrane permeability, which is a prerequisite for intracellular target engagement and is a key differentiator for cellular assay development.
